molecular formula C27H24O6 B3656201 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one

Cat. No.: B3656201
M. Wt: 444.5 g/mol
InChI Key: UGFRTGDTFLKPOY-UHFFFAOYSA-N
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Description

The compound 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with various substituents, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is as follows:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and phenylacetic acid.

    Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst such as hydrochloric acid to form the chromen-2-one core.

    Substitution: The chromen-2-one core is then subjected to a substitution reaction with phenylacetic acid under basic conditions to introduce the phenyl group.

    Esterification: Finally, the esterification of the resulting compound with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine yields the target compound.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromen-2-one moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one: can be compared with other chromen-2-one derivatives such as:

Uniqueness

  • The unique combination of substituents in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O6/c1-4-17-12-21-20(18-8-6-5-7-9-18)14-27(29)33-25(21)15-24(17)32-16-22(28)19-10-11-23(30-2)26(13-19)31-3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFRTGDTFLKPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC(=C(C=C3)OC)OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one

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